Cas no 2137481-29-7 (2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide)

2-Amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide is a specialized organic compound featuring a unique imidazole-substituted pentanamide structure. Its molecular design combines an amino group with a dimethylimidazole moiety, offering potential utility in pharmaceutical and biochemical research. The compound's structural complexity may provide advantages in ligand-receptor interactions, making it a candidate for drug discovery applications. Its defined stereochemistry and functional groups allow for precise modifications, enhancing its suitability as a building block in synthetic chemistry. The presence of both polar and hydrophobic regions in its structure could improve solubility and bioavailability profiles in targeted formulations. This compound's stability under physiological conditions further supports its investigational use in medicinal chemistry studies.
2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide structure
2137481-29-7 structure
Product name:2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide
CAS No:2137481-29-7
MF:C11H20N4O
Molecular Weight:224.302701950073
CID:6136614
PubChem ID:165490167

2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide 化学的及び物理的性質

名前と識別子

    • 2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide
    • EN300-1140614
    • 2137481-29-7
    • インチ: 1S/C11H20N4O/c1-8-7-15(9(2)14-8)6-4-5-11(3,13)10(12)16/h7H,4-6,13H2,1-3H3,(H2,12,16)
    • InChIKey: CCKWLIXPDMMNHP-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(CCCN1C=C(C)N=C1C)N)N

計算された属性

  • 精确分子量: 224.16371127g/mol
  • 同位素质量: 224.16371127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 258
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.3
  • トポロジー分子極性表面積: 86.9Ų

2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1140614-10g
2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide
2137481-29-7 95%
10g
$4852.0 2023-10-26
Enamine
EN300-1140614-1.0g
2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide
2137481-29-7
1g
$0.0 2023-06-09
Enamine
EN300-1140614-0.1g
2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide
2137481-29-7 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1140614-0.5g
2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide
2137481-29-7 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1140614-0.05g
2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide
2137481-29-7 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1140614-0.25g
2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide
2137481-29-7 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1140614-5g
2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide
2137481-29-7 95%
5g
$3273.0 2023-10-26
Enamine
EN300-1140614-1g
2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide
2137481-29-7 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1140614-2.5g
2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide
2137481-29-7 95%
2.5g
$2211.0 2023-10-26

2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide 関連文献

2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamideに関する追加情報

Introduction to 2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide (CAS No. 2137481-29-7)

2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2137481-29-7, represents a novel molecular framework with potential applications in drug discovery and medicinal chemistry. Its unique structural features, including an amide functional group and a substituted imidazole ring, make it a promising candidate for further exploration in therapeutic research.

The molecular structure of 2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide consists of a pentanamide backbone modified with a 2,4-dimethyl-substituted imidazole moiety at the fifth position. This arrangement introduces specific steric and electronic properties that could influence its interactions with biological targets. The presence of both amino and amide groups provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored pharmacological profiles.

In recent years, there has been growing interest in imidazole derivatives due to their broad spectrum of biological activities. Imidazole-based compounds are known to exhibit antimicrobial, antiviral, and anti-inflammatory properties, making them valuable scaffolds for drug development. The dimethyl substitution at the 2 and 4 positions of the imidazole ring in CAS No. 2137481-29-7 enhances its binding affinity to certain biological receptors, as demonstrated by computational studies and preliminary experimental data.

One of the most compelling aspects of 2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide is its potential role in modulating enzyme activity. Enzymes are critical targets in many diseases, and small molecules that can selectively inhibit or activate them hold great therapeutic promise. The amide group in this compound can serve as a hinge-binding motif, allowing it to interact with specific residues in enzyme active sites. This feature has been exploited in the design of inhibitors for kinases and other metabolic enzymes.

Recent advancements in structure-based drug design have highlighted the importance of understanding the three-dimensional interactions between small molecules and their biological targets. The rigid imidazole ring in CAS No. 2137481-29-7 provides a stable scaffold that can be fine-tuned through computational modeling to optimize binding affinity. Such virtual screening approaches have already been employed to identify novel analogs of this compound with enhanced pharmacokinetic properties.

The synthesis of 2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide presents an interesting challenge due to the complexity of its functional groups. Multi-step synthetic routes involving condensation reactions, cyclization, and functional group transformations have been explored to achieve high yields and purity. Modern synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been particularly useful in constructing the imidazole core efficiently.

In vitro studies have begun to reveal the biological profile of this compound. Initial assays suggest that it exhibits moderate activity against certain bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Additionally, preliminary toxicity studies indicate that it is well-tolerated at low concentrations, raising hopes for its development into a safe therapeutic agent.

The potential applications of CAS No. 2137481-29-7 extend beyond antibiotic therapy. Researchers are investigating its efficacy against viral infections and chronic inflammatory diseases, where imidazole derivatives have shown promise. The ability to modify both the imidazole and amide moieties allows for the creation of libraries of compounds that can be screened for optimal therapeutic effects.

The integration of machine learning algorithms into drug discovery has accelerated the process of identifying lead compounds like 2-amino-5-(2,4-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide. By analyzing large datasets of chemical structures and biological activities, computational models can predict how modifications to this molecule will affect its potency and selectivity. This approach has already led to the identification of novel analogs with improved pharmacological profiles.

The future prospects for CAS No. 2137481-29-7 are promising as more research unfolds. Collaborative efforts between synthetic chemists and biochemists will be crucial in elucidating its mechanism of action and optimizing its therapeutic potential. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in addressing complex diseases.

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